Structural and Pharmacological Analysis of 3-(4-Methoxyphenyl)-4-methylpiperidine: A Privileged Scaffold in CNS Drug Discovery
Structural and Pharmacological Analysis of 3-(4-Methoxyphenyl)-4-methylpiperidine: A Privileged Scaffold in CNS Drug Discovery
Executive Summary
The piperidine ring is arguably the most ubiquitous heterocyclic building block in medicinal chemistry, serving as the core pharmacophore for a vast array of centrally acting therapeutics[1]. Among these, the phenylpiperidine subclass represents a "privileged scaffold," capable of high-affinity interactions with monoamine G-protein coupled receptors (GPCRs)[2]. This technical whitepaper provides an in-depth analysis of 3-(4-Methoxyphenyl)-4-methylpiperidine (CAS 1529147-63-4) , a highly specialized, sterically constrained derivative[3]. By analyzing its conformational dynamics, synthetic pathways, and receptor engagement mechanics, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this scaffold in neuropharmacological drug design.
Chemical Identity and Physicochemical Profiling
3-(4-Methoxyphenyl)-4-methylpiperidine (Molecular Weight: 205.3 g/mol ) is characterized by a basic secondary amine and a substituted aromatic system[3][4]. The presence of the 4-methyl group introduces critical steric constraints that dictate the three-dimensional orientation of the adjacent 3-aryl group.
Table 1: Core Physicochemical Properties
| Property | Value | Pharmacological Significance |
| CAS Number | 1529147-63-4 | Unique chemical identifier[3]. |
| Molecular Formula | C₁₃H₁₉NO | Dictates a highly lipophilic, CNS-penetrant profile. |
| Molecular Weight | 205.30 g/mol | Well within Lipinski’s Rule of 5 for oral bioavailability[4]. |
| Topological Polar Surface Area | 21.3 Ų | Highly favorable for crossing the blood-brain barrier (BBB). |
| Predicted pKa (Amine) | ~9.5 | Protonated at physiological pH (7.4), essential for GPCR salt-bridge formation. |
Conformational Dynamics and Pharmacophore Modeling
The spatial arrangement of substituents on the piperidine ring is the primary determinant of target selectivity. In 3,4-disubstituted piperidines, the relative stereochemistry (cis vs. trans) drastically alters the vector of the aromatic ring.
The Role of the 4-Methyl Group
In an unsubstituted 3-phenylpiperidine, the phenyl ring can freely rotate and adopt multiple equatorial/axial conformations. The introduction of a 4-methyl group creates a steric lock . Due to 1,2-gauche interactions, the trans-isomer strongly prefers a diequatorial conformation, whereas the cis-isomer forces one substituent into an axial position. This rigidification reduces the entropic penalty upon receptor binding, a strategy frequently employed to enhance potency at specific serotonin (5-HT) or dopamine receptor subtypes[5].
Target Engagement Mechanics
When engaging monoamine GPCRs (e.g., 5-HT₂A or D₂ receptors), the pharmacophore relies on three critical interactions:
-
Ionic Anchor: The protonated piperidine nitrogen forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp3.32) in the receptor's orthosteric pocket.
-
Aromatic Stacking: The phenyl ring engages in π-π stacking with aromatic residues (e.g., Phe6.52) in the transmembrane helices.
-
Hydrogen Bonding: The 4-methoxy substituent acts as a localized hydrogen bond acceptor, capable of interacting with specific Serine or Threonine residues, thereby driving subtype selectivity over non-methoxylated analogs[5].
Fig 1. Putative GPCR neuromodulatory signaling pathway engaged by phenylpiperidine derivatives.
Synthetic Methodology and Chiral Resolution
The synthesis of chiral phenylpiperidines often requires transition metal-catalyzed cross-coupling followed by stereoselective hydrogenation and rigorous chiral resolution[1][6].
Protocol 1: Stereoselective Synthesis and SFC Resolution
This self-validating protocol outlines the generation of enantiopure 3-(4-Methoxyphenyl)-4-methylpiperidine.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Procedure: React 4-methylpyridin-3-ylboronic acid with 4-bromoanisole in 1,4-dioxane/water (4:1) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq). Heat to 90°C for 12 hours under argon.
-
Causality: Pd(dppf)Cl₂ is specifically selected for its large bite angle and high turnover number, which are necessary to overcome the steric hindrance of ortho-substituted (4-methyl) cross-couplings.
Step 2: Catalytic Hydrogenation
-
Procedure: Dissolve the isolated 3-(4-methoxyphenyl)-4-methylpyridine intermediate in glacial acetic acid. Add PtO₂ (10 wt%) and subject to hydrogenation at 50 psi H₂ for 24 hours at room temperature.
-
Causality: Glacial acetic acid protonates the pyridine nitrogen, increasing the ring's electrophilicity to facilitate complete reduction. PtO₂ (Adams' catalyst) acts via a surface-mediated mechanism that strongly favors the syn-addition of hydrogen, yielding predominantly the cis-diastereomer[1].
Step 3: Chiral Resolution via Preparative SFC
-
Procedure: Separate the racemic cis mixture using Preparative Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column. Mobile phase: CO₂ / Methanol (with 0.1% Diethylamine) at a 70:30 ratio.
-
Causality: SFC is chosen over traditional HPLC because supercritical CO₂ provides superior diffusivity and lower viscosity, resulting in sharper peaks and faster run times for basic amines. The addition of 0.1% diethylamine suppresses secondary interactions with free silanols on the stationary phase, preventing peak tailing.
-
Validation Checkpoint: Post-resolution fractions must be analyzed via analytical chiral HPLC. An enantiomeric excess (ee) of >99% must be confirmed before proceeding to in vitro biological assays.
Fig 2. Synthesis and chiral resolution workflow for 3-(4-Methoxyphenyl)-4-methylpiperidine.
In Vitro Pharmacological Evaluation
To determine the functional profile of the synthesized enantiomers, rigorous in vitro binding assays are required[2].
Protocol 2: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of the compound at target CNS receptors.
Step 1: Membrane Preparation
-
Procedure: Homogenize HEK293 cells stably expressing the target receptor (e.g., 5-HT₂A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.
Step 2: Competitive Incubation
-
Procedure: In a 96-well plate, combine 50 µL of radioligand (e.g.,[³H]-ketanserin at its Kd concentration), 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of membrane suspension. Incubate at 37°C for 1 hour.
-
Causality: Serial dilution allows for the construction of a sigmoidal dose-response curve. Competing the unlabeled test compound against a known, high-affinity radioligand establishes the IC₅₀ value.
Step 3: Filtration and Quantification
-
Procedure: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold buffer. Extract radioactivity into scintillation fluid and quantify using a liquid scintillation counter.
-
Causality: Pre-soaking filters in PEI (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperidine ligand.
-
Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is mandatory to validate the assay's robustness and signal-to-noise ratio. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Table 2: Comparative SAR Rationale for Assay Interpretation
| Structural Modification | Anticipated Pharmacological Effect | Mechanistic Rationale |
| N-Methylation | Decreased affinity at 5-HT₂A | Increased steric bulk clashes with the narrow orthosteric pocket[5]. |
| 4-Methyl → 4-H | Loss of subtype selectivity | Increased conformational flexibility allows binding to off-target receptors. |
| 4-Methoxy → 4-Fluoro | Altered metabolic stability | Replaces H-bond acceptor with a bioisostere, blocking CYP450 oxidation while maintaining lipophilicity. |
References
- Benchchem. "3-(4-Methoxyphenyl)-4-methylpiperidine | CAS 1529147-63-4". Benchchem Product Catalog.
- Sigma-Aldrich. "4-methylpiperidine". Sigma-Aldrich Catalog.
- National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". PubMed Central.
- Semantic Scholar. "Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists".
- Google Patents. "Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib".
- Benchchem. "4-Phenylpiperidine hydrochloride | 10272-49-8". Benchchem Technical Support.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 3. 3-(4-Methoxyphenyl)-4-methylpiperidine|CAS 1529147-63-4 [benchchem.com]
- 4. 4-methylpiperidine | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
